molecular formula C17H24N4O B2435538 2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine CAS No. 2380060-42-2

2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine

Cat. No. B2435538
CAS RN: 2380060-42-2
M. Wt: 300.406
InChI Key: ABIUDXYQNIBGBH-UHFFFAOYSA-N
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Description

2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine is a chemical compound that is commonly referred to as MPP. MPP has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

MPP works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. MPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that are involved in the production of inflammatory mediators. MPP has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MPP has been found to have a number of biochemical and physiological effects. MPP has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. MPP has also been found to reduce the expression of inflammatory genes such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MPP has been found to reduce the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

MPP has a number of advantages for lab experiments. MPP is a relatively stable compound that can be synthesized in large quantities. MPP has been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of MPP in lab experiments. MPP has a short half-life, which can make it difficult to study its long-term effects. MPP can also be difficult to administer in vivo due to its poor solubility.

Future Directions

There are a number of future directions for the study of MPP. MPP has been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to determine the optimal dosage and administration of MPP for these diseases. MPP also has potential applications in the field of drug delivery. MPP can be used as a carrier for other drugs, which can improve their solubility and bioavailability. Further research is needed to determine the optimal conditions for the use of MPP as a drug carrier.
Conclusion
MPP is a chemical compound that has potential applications in the field of medicine. MPP has been found to have anti-inflammatory, analgesic, and anti-tumor properties. MPP works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. MPP has a number of advantages for lab experiments, but there are also limitations to its use. Further research is needed to determine the optimal conditions for the use of MPP in the treatment of various diseases and as a drug carrier.

Synthesis Methods

MPP can be synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis of MPP involves the reaction of 2-methyl-4-bromo-3-nitropyridine with 1-(2-pyrazol-1-ylethyl)piperidine in the presence of potassium carbonate. The resulting product is then treated with sodium borohydride to obtain MPP.

Scientific Research Applications

MPP has been the subject of scientific research due to its potential applications in the field of medicine. MPP has been found to have anti-inflammatory, analgesic, and anti-tumor properties. MPP has been studied as a potential treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-15-13-17(3-7-18-15)22-14-16-4-9-20(10-5-16)11-12-21-8-2-6-19-21/h2-3,6-8,13,16H,4-5,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIUDXYQNIBGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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